
Gemcitabine elaidate
Descripción general
Descripción
El elaidato de gemcitabina es un conjugado fármaco-lípido de gemcitabina, diseñado para superar la resistencia relacionada con el transportador de nucleósidos de equilibrio humano 1 (hENT1). Este compuesto ha sido investigado por su potencial en el tratamiento de varios tipos de cáncer, incluyendo el cáncer de páncreas, el cáncer de pulmón de células no pequeñas y el adenocarcinoma pancreático metastásico .
Métodos De Preparación
El elaidato de gemcitabina se sintetiza conjugando gemcitabina con ácido elaídico. . Esta conjugación mejora la estabilidad y la captación celular de la gemcitabina, lo que le permite eludir la resistencia relacionada con hENT1.
Análisis De Reacciones Químicas
El elaidato de gemcitabina se hidroliza in vivo para liberar gemcitabina. La reacción principal implica la escisión del enlace éster por las esterasas presentes en el plasma y dentro de las células tumorales . Esta reacción de hidrólisis es crucial para la activación del elaidato de gemcitabina, lo que le permite ejercer sus efectos terapéuticos.
Aplicaciones Científicas De Investigación
Clinical Trials
Clinical research has focused on evaluating the safety and efficacy of gemcitabine elaidate in combination with other chemotherapeutic agents. Notable studies include:
- Combination with Cisplatin : A clinical trial is investigating the use of this compound alongside cisplatin in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC). The trial aims to determine the maximum tolerated dose and assess safety and tolerability over multiple treatment cycles .
- Combination with ONC201 : Research has shown that combining this compound with ONC201 can inhibit neoplastic proliferation through the blockade of AKT/ERK signaling pathways. This approach aims to enhance T-cell tumor surveillance and overcome chemoresistance .
Innovative Formulations
Recent studies have explored novel delivery systems to improve the pharmacokinetics and therapeutic efficacy of this compound:
- Nanoliposomes : A study developed palmitoyl-DL-carnitine-anchored PEGylated nanoliposomes loaded with this compound. This formulation demonstrated enhanced cellular uptake, inhibition of angiogenesis, and improved anticancer potency in both two-dimensional (2D) and three-dimensional (3D) models of pancreatic cancer. The optimized nanoliposomes exhibited a particle size suitable for effective delivery and significant encapsulation efficiency .
Table 1: Summary of Clinical Trials Involving this compound
Study Title | Phase | Cancer Type | Combination Therapy | Key Findings |
---|---|---|---|---|
This compound + Cisplatin | II | Advanced Solid Tumors | Cisplatin | Evaluating maximum tolerated dose; safety profile ongoing |
This compound + ONC201 | Preclinical | Pancreatic Cancer | ONC201 | Inhibition of AKT/ERK pathway; increased T-cell activity |
PKC Inhibitor-Anchored Nanoliposomes | Preclinical | Pancreatic Cancer | None | Enhanced cellular uptake; significant apoptosis in 3D models |
Mecanismo De Acción
El elaidato de gemcitabina ejerce sus efectos al ser hidrolizado a gemcitabina, que luego se fosforila a sus metabolitos activos, gemcitabina difosfato (dFdCDP) y gemcitabina trifosfato (dFdCTP) . Estos metabolitos inhiben la síntesis de ADN al incorporarse a la cadena de ADN e impedir una mayor elongación, lo que conduce a la muerte celular . El compuesto se dirige a las células cancerosas que se dividen rápidamente, lo que lo hace efectivo en la quimioterapia .
Comparación Con Compuestos Similares
El elaidato de gemcitabina es similar a otros análogos de nucleósidos como la citarabina y la gemcitabina. Su conjugación lipídica única con ácido elaídico lo distingue de estos compuestos . Esta modificación mejora su estabilidad y captación celular, lo que lo hace más efectivo para superar los mecanismos de resistencia . Otros compuestos similares incluyen la citarabina y la 2'-desoxi-2',2'-difluorocitidina .
Actividad Biológica
Gemcitabine elaidate (CP-4126) is a lipid-drug conjugate of gemcitabine, designed to enhance the drug's efficacy against various cancers, particularly pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC). This compound exhibits several biological activities that distinguish it from its parent drug, gemcitabine, primarily due to its ability to bypass the human equilibrative nucleoside transporter 1 (hENT1), which is often implicated in drug resistance.
This compound functions as a prodrug that is converted into active metabolites within the tumor cells. Unlike gemcitabine, which relies on hENT1 for cellular uptake, this compound can enter cells independently of this transporter. This characteristic is particularly beneficial for tumors expressing low levels of hENT1, where traditional gemcitabine therapy may fail. Studies have shown that this compound retains its activity in vivo and does not undergo rapid metabolism by deoxycytidine kinase, a common pathway for gemcitabine degradation .
Efficacy in Cancer Models
Research has demonstrated the superior efficacy of this compound in various preclinical models:
- Pancreatic Cancer : In vitro studies using MIA PaCa-2 cells revealed that this compound significantly reduced colony formation compared to both gemcitabine and untreated controls. The treatment resulted in a marked decrease in the area and number of colonies formed, indicating potent antitumor activity .
- Lung Cancer : In mouse xenograft models, this compound exhibited reduced tumor growth in EKVX non-small cell lung cancer and MHMX sarcoma models, showcasing its potential in treating solid tumors resistant to conventional therapies .
Combination Therapies
The combination of this compound with other therapeutic agents has been explored to enhance its anticancer effects:
- With Cisplatin : A clinical trial is currently assessing the safety and efficacy of combining this compound with cisplatin in patients with advanced solid tumors. Initial findings suggest that this combination could improve treatment outcomes by leveraging the distinct mechanisms of action of both drugs .
- With ONC201 : Recent studies indicate that combining this compound with ONC201 can prevent neoplastic proliferation through AKT/ERK blockade, thereby overcoming chemoresistance and enhancing T-cell tumor surveillance .
Formulation Innovations
To improve the delivery and efficacy of this compound, innovative formulations have been developed:
- Nanoliposomes : Researchers have created palmitoyl carnitine-anchored nanoliposomes loaded with this compound. These formulations showed enhanced cellular uptake and significant inhibition of angiogenesis in 3D models of pancreatic tumors. The optimized nanoliposomes exhibited a particle size of approximately 80 nm and high encapsulation efficiency (93.25%) for this compound .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Propiedades
IUPAC Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35)/b10-9+/t21-,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESSNRGIEVBPRB-QDDPNBLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43F2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175308 | |
Record name | Gemcitabine elaidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210829-30-4 | |
Record name | Gemcitabine elaidate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210829304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gemcitabine elaidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12564 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gemcitabine elaidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEMCITABINE ELAIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/231C73W7LG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.